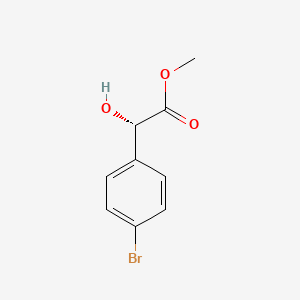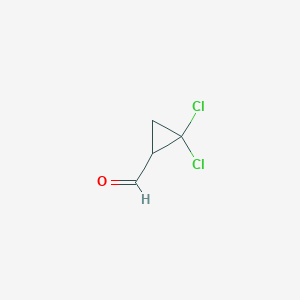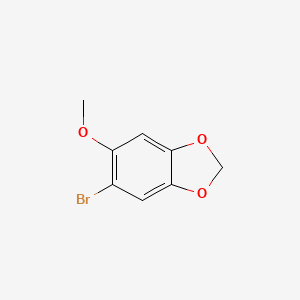
ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate, also known as ethyl 4-sulfamoylcyclohexane-1-carboxylate or ethyl 4-sulfamoylcyclohexane-1-carboxylic acid, is a sulfonamide compound commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a white crystalline solid with a melting point of 170-172°C. Ethyl 4-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-sulfamoylcyclohexane-1-carboxylate is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is used in the synthesis of drugs such as antibiotics, antifungals, and anti-inflammatory agents. It is also used in the synthesis of dyes and pigments. In addition, it is used in the synthesis of surfactants, catalysts, and other organic compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate is not well understood. It is believed to act as a sulfonamide, which is a type of organic compound that contains a sulfonic acid group. This group is capable of forming hydrogen bonds with other molecules, which allows it to interact with other compounds.
Biochemical and Physiological Effects
Ethyl 4-sulfamoylcyclohexane-1-carboxylate has been shown to have anti-inflammatory, anti-fungal, and antibiotic properties. It has been used in the treatment of bacterial infections, including urinary tract infections, and has been shown to be effective against certain types of fungi. It has also been used to treat certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and store. However, it is important to note that ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate can be toxic and can cause irritation to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
In the future, ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate could be used to develop new drugs for the treatment of diseases such as cancer and bacterial infections. It could also be used to develop new dyes and pigments for use in industrial applications. Additionally, it could be used to develop new surfactants and catalysts for use in industrial processes. Finally, it could be used to develop new organic compounds for use in various fields.
Synthesemethoden
Ethyl 4-sulfamoylcyclohexane-1-carboxylate is usually synthesized through the reaction of ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-chlorocyclohexane-1-carboxylate with sodium sulfamate in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate in a yield of 95-99%.
Eigenschaften
IUPAC Name |
ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)11-16(10,13)14/h7-8,11H,2-6H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEBRNURZJNCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)





![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)

![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)

